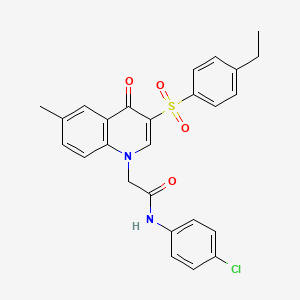

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic molecule that likely contains multiple functional groups, including an amide, nitro, and chlorobenzyl groups. The presence of a quinazolinone structure suggests that the compound could be related to alkaloid structures or could have potential pharmacological activities.

Synthesis Analysis

The synthesis of complex organic molecules such as N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this compound, they do offer insights into similar synthetic processes. For instance, the conversion of carboxylic acids to carboxamides can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . This method could potentially be applied to the synthesis of the amide group in the target compound.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its aromatic rings, the amide linkage, and the quinazolinone core. The structure could be confirmed using techniques such as 1H NMR and MS spectrum, similar to the confirmation of the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline . These techniques would provide detailed information about the molecular framework and the substitution pattern on the aromatic rings.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide would likely include substitution, nitration, reduction, cyclization, and chlorination steps. These reactions are typical in the construction of complex molecules with multiple substituents and functional groups. The nitration step would introduce the nitro group, while chlorination would add the chlorobenzyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of the nitro group could confer certain electron-withdrawing properties, while the amide linkage might affect the compound's solubility and hydrogen bonding capability. The chlorobenzyl group could contribute to the compound's reactivity in further substitution reactions. The overall yield of the synthesis, as well as the compound's stability and reactivity, would be important factors to consider in its analysis.

Aplicaciones Científicas De Investigación

Pharmacological Potential

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide and its derivatives have been explored for various pharmacological applications. Research indicates significant potential in areas such as diuretic, antihypertensive, and anti-diabetic treatments. For instance, a study found that certain quinazoline derivatives exhibited noteworthy diuretic and antihypertensive activity, comparing favorably with standard drugs like metolazone and prazosin (Rahman et al., 2014).

Synthesis and Chemical Characterization

Significant research has been conducted on the synthesis and chemical characterization of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide derivatives. Studies have detailed the process of synthesizing these compounds and analyzing their spectral properties, which is crucial for understanding their pharmacological potential. For example, Thakkar and Patel (1969) provided insights into the synthesis and UV spectra of similar compounds (Thakkar & Patel, 1969).

Biological and Therapeutic Activities

Various studies have highlighted the biological and therapeutic activities of these quinazoline derivatives. Their applications range from analgesic properties to potential antitumor activities. Saad, Osman, and Moustafa (2011) explored the analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating the compound's potential in pain management (Saad, Osman, & Moustafa, 2011). Additionally, Alanazi et al. (2014) investigated quinazolinone derivatives for their antitumor properties, identifying certain compounds with remarkable broad-spectrum antitumor activity (Alanazi et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid, followed by the reduction of the nitro group to an amine and subsequent acylation with benzoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "Sodium borohydride", "Benzoyl chloride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid in methanol with hydrochloric acid as a catalyst to form N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 2: Reduction of the nitro group to an amine using sodium borohydride in methanol to form N-(2-chlorobenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 3: Acylation of the amine with benzoyl chloride in diethyl ether with sodium hydroxide as a catalyst to form the final product, N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |

Número CAS |

931320-24-0 |

Nombre del producto |

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |

Fórmula molecular |

C30H23ClN4O5 |

Peso molecular |

554.99 |

Nombre IUPAC |

N-[(2-chlorophenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C30H23ClN4O5/c31-26-7-3-1-5-23(26)17-32-28(36)22-13-9-20(10-14-22)19-34-29(37)25-6-2-4-8-27(25)33(30(34)38)18-21-11-15-24(16-12-21)35(39)40/h1-16H,17-19H2,(H,32,36) |

Clave InChI |

NIHOBVVNFZGBAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)

![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)

![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)